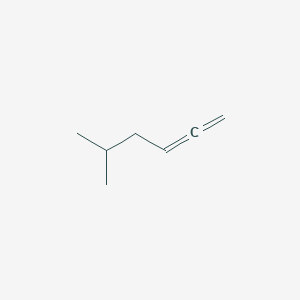

5-Methyl-1,2-hexadiene

Descripción

Significance of Allene (B1206475) Compounds in Contemporary Organic Chemistry

Allenes are a distinctive class of organic compounds characterized by a carbon atom that forms double bonds with two other adjacent carbon atoms. wikipedia.org This arrangement of consecutive, or cumulated, double bonds imparts unique chemical reactivity and stereochemical properties. wikipedia.orgmasterorganicchemistry.com For many years, allenes were regarded as mere chemical curiosities, considered synthetically challenging and impractical. wikipedia.orgnih.gov However, beginning in the mid-20th century, perceptions began to shift dramatically as their synthetic utility became increasingly apparent. wikipedia.org

In contemporary organic chemistry, allenes are no longer underutilized functional groups but are recognized as valuable and versatile building blocks. nih.govnih.gov Their significance stems from several key aspects:

Versatile Intermediates: Allenes serve as key synthons in a wide array of chemical transformations, including cycloadditions, electrophilic and nucleophilic additions, and transition-metal-catalyzed reactions. wikipedia.orgnumberanalytics.com This reactivity allows for the construction of complex molecular frameworks. nih.gov

Natural Products and Pharmaceuticals: The allene moiety is not just a synthetic curiosity but is found in over 150 known natural products, some of which exhibit potent biological activity. wikipedia.org A notable example is Mycomycin, an antibiotic with tuberculostatic properties whose activity is linked to its allene structure. wikipedia.org

Axial Chirality: Appropriately substituted allenes exhibit a form of stereoisomerism known as axial chirality due to their non-planar structure. masterorganicchemistry.comnumberanalytics.com This makes them valuable in the field of asymmetric synthesis, where they can be used as chiral ligands or substrates to control the stereochemical outcome of reactions. numberanalytics.com

Expansion of Chemical Space: The use of allenes in synthesis provides access to novel molecular scaffolds that were previously difficult to attain, thereby expanding the known chemical space available for the development of new materials and pharmaceuticals. nih.gov

The heightened reactivity of allenes compared to simple alkenes and alkynes makes them attractive targets for radical functionalization and other advanced synthetic methods. rsc.org

Structural Classification and Nomenclature of Substituted Hexadienes in Research Context

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. For unsaturated hydrocarbons like hexadienes, the name is derived from the parent alkane, in this case, hexane. The "-ane" suffix is changed to "-diene" to indicate the presence of two double bonds, and numbers are used to locate their positions along the carbon chain. libretexts.orglumenlearning.com

Hexadienes can be classified based on the relative positions of their double bonds:

Conjugated Dienes: Have alternating double and single bonds (e.g., 1,3-hexadiene (B165228) or 2,4-hexadiene). nih.govnih.gov

Isolated (or Unconjugated) Dienes: The double bonds are separated by two or more single bonds (e.g., 1,5-hexadiene). sigmaaldrich.com

Cumulated Dienes (Allenes): Feature consecutive double bonds (e.g., 1,2-hexadiene). wikipedia.org

5-Methyl-1,2-hexadiene falls into the category of a cumulated diene, or an allene. Its IUPAC name precisely describes its structure:

Hexa- : Indicates a six-carbon parent chain.

-1,2-diene : Specifies two double bonds, one starting at carbon 1 and the next at carbon 2, defining it as an allene.

5-Methyl- : Denotes a methyl group (CH₃) substituent located on the fifth carbon of the chain.

The properties of this compound can be better understood when compared with its structural isomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂ | nih.gov |

| Molecular Weight | 96.17 g/mol | nih.gov |

| CAS Number | 13865-36-6 | nih.gov |

| IUPAC Name | 5-methylhexa-1,2-diene | nih.gov |

| Synonyms | This compound, 1,2-Hexadiene, 5-methyl- | nih.gov |

| SMILES | CC(C)CC=C=C | nih.gov |

| Compound Name | Structure Type | Key Structural Features |

|---|---|---|

| This compound | Cumulated Diene (Allene) | Double bonds at C1-C2 and C2-C3. Methyl group at C5. nih.gov |

| (E)-5-Methyl-1,3-hexadiene | Conjugated Diene | Double bonds at C1-C2 and C3-C4. Methyl group at C5. |

| 2-Methyl-1,5-hexadiene | Isolated Diene | Double bonds at C1-C2 and C5-C6. Methyl group at C2. sigmaaldrich.comnist.gov |

| (E,E)-2,4-Hexadiene | Conjugated Diene | A six-carbon chain with conjugated double bonds at C2 and C4. nih.gov |

Historical Context of Allene Research Pertinent to this compound

The history of allene chemistry began in the late 19th century, with the first reported synthesis of an allene derivative, penta-2,3-dienedioic acid (glutinic acid), by Burton and Pechmann in 1887. wikipedia.org For many decades following this discovery, allenes were largely considered laboratory curiosities. wikipedia.org Their synthesis was often challenging, and their high reactivity made them difficult to handle and study, limiting their perceived utility in organic chemistry. wikipedia.orgnih.gov

A significant turning point in allene research occurred in the 1950s. wikipedia.org Advances in synthetic methodologies and spectroscopic techniques allowed for a more profound understanding of their structure and reactivity. Chemists began to recognize the synthetic potential held within the unique cumulated diene system. The prediction of axial chirality in appropriately substituted allenes by van 't Hoff as early as 1875 was experimentally confirmed, opening new avenues in stereochemistry. wikipedia.org

While specific historical research focusing exclusively on this compound is not extensively documented in seminal early literature, its study is implicitly tied to these broader developments. The establishment of reliable synthetic routes to allenes, such as the Skattebøl rearrangement and other methods derived from geminal dihalocyclopropanes, made compounds like this compound more accessible. wikipedia.org Furthermore, the evolving understanding of the cycloaddition reactions and transition-metal catalysis involving allenes provided the chemical framework through which the reactivity of any allene, including this compound, could be predicted and exploited. wikipedia.orgresearchgate.net By 2012, the field had grown to the extent that over 300 papers on allenes were published in that year alone, cementing their status as indispensable tools in modern organic synthesis. wikipedia.org

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

13865-36-6 |

|---|---|

Fórmula molecular |

C7H12 |

Peso molecular |

96.17 g/mol |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h5,7H,1,6H2,2-3H3 |

Clave InChI |

NEYLAVKYYZDLIN-UHFFFAOYSA-N |

SMILES |

CC(C)CC=C=C |

SMILES canónico |

CC(C)CC=C=C |

Sinónimos |

5-Methyl-1,2-hexadiene |

Origen del producto |

United States |

Mechanistic Organic Chemistry of 5 Methyl 1,2 Hexadiene Reactivity

Pericyclic Reactions Involving Allene (B1206475) Systems

Allenes, characterized by two cumulative carbon-carbon double bonds, are a unique class of unsaturated hydrocarbons. mdpi.com The central carbon atom is sp-hybridized, while the two terminal carbons are sp2-hybridized, resulting in a strained and highly reactive system. mdpi.com This reactivity makes allenes valuable partners in various organic transformations, particularly pericyclic reactions. mdpi.commsu.edu These reactions, which proceed through a concerted, cyclic transition state, are unaffected by solvents or catalysts in their purest form and are known for their high stereospecificity. msu.edu For allenes, two major classes of pericyclic reactions are prominent: cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are fundamental processes in organic chemistry for constructing cyclic systems. mdpi.com Allenes can participate in various cycloaddition modes, including [2+2], [3+2], and [4+2] reactions, reacting with other unsaturated compounds to form a variety of cyclic and heterocyclic products. mdpi.comrsc.orgcaltech.edu The high strain and reactive π-bonds of the allene moiety make it an excellent component for these transformations. mdpi.comrsc.org These reactions can be induced thermally, photochemically, or through transition metal catalysis, with the latter often enhancing selectivity. mdpi.comrsc.org

The mechanism of allene cycloadditions can follow either a concerted or a stepwise pathway. While many pericyclic reactions are concerted, involving a single transition state, some cycloadditions, particularly the Diels-Alder type, have been proposed to proceed through zwitterionic or biradical intermediates in a stepwise fashion. mdpi.com

In the context of 5-methyl-1,2-hexadiene, the specific pathway would depend on the reacting partner and the reaction conditions. For instance, in a photochemical [2+2] cycloaddition with an enone like cyclopentenone, the reaction proceeds through the formation of a triplet 1,4-biradical intermediate. acs.org Theoretical studies show that the formation of biradicals by addition to a terminal carbon of the allene is energetically favored over addition to the central carbon. acs.org

Transition-metal catalysis offers an alternative mechanistic pathway. rsc.org For example, a ruthenium-catalyzed [2+2] cycloaddition of allenes with alkynes proceeds through a series of organometallic intermediates. acs.org The reaction is initiated by the coordination of the allene and alkyne to the metal center, followed by oxidative coupling to form a metallacyclopentene intermediate, which then undergoes reductive elimination to yield the cyclobutene (B1205218) product. acs.org

The general mechanistic considerations for allene cycloadditions are summarized in the table below.

| Reaction Type | Mechanistic Pathway | Key Intermediates/Transition States | Influencing Factors |

| Thermal [4+2] | Can be concerted or stepwise | Aromatic transition state (concerted); Diradical intermediate (stepwise) acs.org | Substituents, reaction temperature acs.org |

| Photochemical [2+2] | Stepwise | Triplet 1,4-biradical acs.org | Triplet energy of reactants, light intensity bg.ac.rs |

| Metal-Catalyzed [2+2] | Stepwise | Metallacyclopentene acs.org | Nature of metal catalyst and ligands acs.org |

| [3+2] Cycloaddition | Generally concerted | Asynchronous transition state | Nature of the 1,3-dipole nih.gov |

Regioselectivity and stereoselectivity are critical aspects of cycloaddition reactions involving unsymmetrical allenes like this compound. The outcome is governed by factors such as the substitution pattern of the allene, the nature of the reaction partner, and the reaction conditions. nih.gov

Regioselectivity: In cycloadditions, an unsymmetrical allene offers two distinct double bonds for reaction. The choice between the internal (C1=C2) and terminal (C2=C3) double bond is a key regiochemical question.

In visible-light-promoted intramolecular [2+2] cycloadditions, the reaction often occurs selectively at the distal (terminal) double bond of the allene moiety. bg.ac.rsresearchgate.net

In contrast, metal-catalyzed processes can favor the involvement of the proximal (internal) double bond. bg.ac.rs

Theoretical studies on the photocycloaddition of allene to cyclopentenone predict that biradicals formed by addition to a terminal carbon of the allene are significantly lower in energy, dictating the regioselectivity. acs.org For this compound, this would imply a preference for reactions involving the C1=C2 bond.

Stereoselectivity: The stereochemical outcome of allene cycloadditions is also highly controlled.

Intramolecular [2+2] cycloadditions promoted by visible light photocatalysis can proceed with high stereoselectivity, exclusively forming the trans product. bg.ac.rsresearchgate.net

In [3+2] cycloadditions of nitrones with cyclic allenes, the reaction is strictly regioselective and produces mixtures of diastereomeric isoxazolidines. nih.gov

The stereospecificity of concerted reactions like the Diels-Alder reaction ensures that the stereochemistry of the reactants is transferred to the product. caltech.edu

The influence of substituents is also paramount. Electron-donating groups on the reacting partner can enhance the efficiency of photocatalyzed cycloadditions, while electron-withdrawing groups may hinder the process. bg.ac.rsresearchgate.net The bulky isobutyl group in this compound would also be expected to exert significant steric influence on the transition state, favoring approaches that minimize steric hindrance.

Sigmatropic Rearrangements (e.g., Cope Rearrangements,bg.ac.rsbenthamdirect.com-H Shifts)

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-electron system. libretexts.org Allenes can undergo various sigmatropic rearrangements, which often lead to the formation of more stable conjugated dienes. benthamdirect.comlibretexts.org These reactions are classified by the number of atoms over which the σ-bond migrates, such as mdpi.commdpi.com for the Cope rearrangement and bg.ac.rsbenthamdirect.com for hydrogen shifts. libretexts.org

The Cope rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.org While this compound is not a 1,5-diene itself, it can be an intermediate or product in such rearrangements. The transition state of the Cope rearrangement is highly ordered and typically adopts a chair-like conformation to minimize steric interactions, although a boat-like transition state is also possible, especially in constrained systems. wikipedia.orgimperial.ac.uk The reaction is concerted, proceeding through a Hückel aromatic transition state. wikipedia.org Computational studies have shown that for some allene-containing systems, a single ambimodal transition state can lead to either a concerted pathway or a stepwise pathway via a diradical intermediate. acs.org

A bg.ac.rsbenthamdirect.com-hydrogen shift is another common sigmatropic rearrangement where a hydrogen atom migrates across a five-atom π-system. chemtube3d.comucla.edu This process is thermally allowed and proceeds suprafacially (on the same face of the π-system) through a six-membered transition state. chemtube3d.comlibretexts.org For an allene to undergo a bg.ac.rsbenthamdirect.com-H shift, it must be part of a larger system that allows for the formation of this cyclic transition state, such as in vinylallenes. acs.org The rearrangement of an alkylallene to a conjugated 1,3-diene is a formal 1,3-hydrogen shift, which is thermally forbidden as a concerted process but can occur at high temperatures or via stepwise, radical mechanisms. mdpi.com

| Rearrangement Type | Order | Typical Transition State Geometry | Key Features |

| Cope Rearrangement | mdpi.commdpi.com | Chair-like (preferred) or Boat-like wikipedia.orgimperial.ac.uk | Concerted, aromatic transition state; Reversible wikipedia.orgmasterorganicchemistry.com |

| bg.ac.rsbenthamdirect.com-Hydrogen Shift | bg.ac.rsbenthamdirect.com | Planar, six-membered ring chemtube3d.com | Suprafacial hydrogen migration; Thermally allowed libretexts.org |

The facility and pathway of sigmatropic rearrangements are significantly influenced by electronic and substituent effects.

In the Cope rearrangement, the equilibrium position is dictated by the relative thermodynamic stability of the starting diene and the rearranged product. organic-chemistry.org In the oxy-Cope rearrangement, a hydroxyl substituent at the C3 position leads to the formation of an enol, which tautomerizes to a stable ketone, driving the reaction forward. organic-chemistry.orgyoutube.com The anionic oxy-Cope, where the hydroxyl group is deprotonated to an alkoxide, proceeds at dramatically faster rates (1010 to 1017 times faster) and can occur at room temperature. organic-chemistry.org

For allene-to-1,3-diene rearrangements, which are often acid- or metal-catalyzed, substituents that can stabilize a transient carbocation intermediate facilitate the reaction. mdpi.comencyclopedia.pub For example, aryl substituents that are electron-donating can stabilize the carbocation formed upon protonation of the central allene carbon, promoting the rearrangement. mdpi.comencyclopedia.pub In the case of this compound, the alkyl (isobutyl) group is weakly electron-donating, which could have a modest accelerating effect on acid-catalyzed rearrangements compared to an unsubstituted allene. However, the lack of strong electronic activation means that thermal rearrangements would likely require harsh conditions. mdpi.com

Electrophilic Addition Reactions to Allene Systems

Allenes, with their cumulated double bonds, exhibit unique reactivity in electrophilic addition reactions. The central sp-hybridized carbon and the two terminal sp²-hybridized carbons create a system with orthogonal π-bonds. msu.edu This structural feature dictates the regioselectivity and stereoselectivity of additions.

Carbocation Intermediates and Resonance Stabilization in Diene Addition

The mechanism of electrophilic addition to an allene like this compound commences with the attack of the π electrons on an electrophile, such as a proton from HBr. pharmaguideline.comlibretexts.org Protonation can occur at either the terminal (C1) or the central (C2) carbon of the allene system.

Protonation of the central, sp-hybridized carbon atom (C2) of this compound would generate a vinyl carbocation. However, protonation of a terminal sp²-hybridized carbon (C1) is generally favored as it leads to the formation of a more stable allylic carbocation. libretexts.org This intermediate enjoys significant stabilization through resonance, where the positive charge is delocalized over two carbon atoms. libretexts.orgmasterorganicchemistry.com

In the case of this compound, protonation at C1 yields a resonance-stabilized secondary allylic carbocation. The positive charge is shared between the central carbon (C2) and the terminal carbon (C3) of the original double bond.

Resonance Structures of the Allylic Carbocation from this compound:

CH3-CH(CH3)-CH2-CH=C=CH2 + H+ -> [CH3-CH(CH3)-CH2-CH=C+-CH3 ↔ CH3-CH(CH3)-CH2-C+=C-CH3]

The stability of carbocation intermediates follows the order: tertiary > secondary > primary. chemistrystudent.com The allylic carbocation formed from this compound is secondary, which is more stable than a primary carbocation and benefits from resonance stabilization. libretexts.org The subsequent nucleophilic attack by an anion, such as a bromide ion, can then occur at either of the carbon atoms bearing a partial positive charge, leading to different addition products. masterorganicchemistry.com

Kinetic versus Thermodynamic Control in Addition Reactions

When an electrophilic addition to a diene system results in more than one product, the product distribution can often be influenced by the reaction conditions, a concept known as kinetic versus thermodynamic control. libretexts.orgwikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy. This is referred to as the kinetic product. masterorganicchemistry.comfiveable.me

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium can be established between the products. The major product will be the most thermodynamically stable one, which is not necessarily the one that forms the fastest. This is known as the thermodynamic product. masterorganicchemistry.compressbooks.pub

For the addition of HBr to this compound, the nucleophilic attack of the bromide ion on the resonance-stabilized allylic carbocation can lead to two primary products. Attack at the more substituted carbon (C2) often leads to the kinetic product, while attack at the other carbon (C3) can lead to the thermodynamic product, which typically possesses the more substituted (and thus more stable) double bond. masterorganicchemistry.comlibretexts.org

| Control Type | Reaction Temperature | Key Feature | Major Product Characteristic |

|---|---|---|---|

| Kinetic | Low | Irreversible, rate-determined | Formed fastest (lower activation energy) |

| Thermodynamic | High | Reversible, equilibrium-determined | Most stable (lower overall energy) |

Transition Metal-Mediated Transformations

Transition metals play a pivotal role in modern organic synthesis, offering pathways to unique transformations of allenes that are not achievable through other means. mdpi.comuchicago.edu These metals can coordinate to the π-system of the allene, activating it for a variety of reactions.

Migratory Insertion Mechanisms in Allene Complexes

Migratory insertion is a fundamental reaction in organometallic chemistry where two ligands on a metal complex combine. wikipedia.org In the context of allenes, this typically involves the insertion of the allene into a metal-alkyl or metal-hydride bond. openochem.org

The general mechanism requires the allene and the migrating group (e.g., alkyl) to be in cis positions relative to each other in the metal's coordination sphere. u-tokyo.ac.jp The reaction proceeds without a change in the formal oxidation state of the metal. u-tokyo.ac.jp This process is crucial in many catalytic cycles, including polymerization reactions. wikipedia.org For this compound, coordination to a metal center would be followed by the migration of an adjacent ligand to one of the sp² carbons of the allene, forming a new, more complex organometallic intermediate. escholarship.org

π-Allyl Complex Formation and Reactivity

Allenes are excellent precursors for the formation of π-allyl complexes, particularly with palladium catalysts. rsc.org The reaction of an allene with a palladium(II) halide, for instance, can lead to the formation of a π-allylpalladium complex. rsc.org This process involves the coordination of the palladium to one of the double bonds of the allene, followed by an intramolecular attack or rearrangement to form the stable η³-allyl structure. wikipedia.org

Once formed, these π-allylpalladium complexes are electrophilic and can be attacked by a wide range of nucleophiles. wikipedia.orgacs.org This reactivity forms the basis of the well-known Tsuji-Trost reaction. wikipedia.org In the case of this compound, the formation of a π-allyl complex would create a versatile intermediate that could then undergo reaction with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

| Transformation | Metal Catalyst (Example) | Key Intermediate | General Outcome |

|---|---|---|---|

| Migratory Insertion | Palladium(II) | Metal-allene complex | Insertion of allene into a metal-ligand bond |

| π-Allyl Complex Formation | Palladium(0) | π-Allylpalladium complex | Formation of an electrophilic allyl intermediate |

| Nucleophilic Addition | Gold(I) | Metal-activated allene | Addition of a nucleophile across a C=C bond |

Nucleophilic Additions to Metal-Activated Allenes

The coordination of a transition metal to an allene renders the allene's carbon atoms more electrophilic and thus susceptible to attack by nucleophiles. bohrium.com A variety of transition metals, including palladium, gold, and silver, can catalyze the cyclization of allenes that bear a pro-nucleophile. rsc.org

In intermolecular reactions, a metal catalyst can facilitate the addition of external nucleophiles to the allene. google.com For example, a gold(I) complex can activate an allene, allowing for the addition of alcohols, amines, or carbon-based nucleophiles. The regioselectivity of the nucleophilic attack is often controlled by the nature of the metal catalyst and the substituents on the allene. uea.ac.uk For this compound, this activation would allow for the controlled addition of a nucleophile to one of the double bonds, providing a powerful method for functionalization.

Stereochemical Investigations and Chiral Pool Applications

Elucidation of Axial Chirality in Allene (B1206475) Derivatives

Allenes are a class of compounds containing two consecutive carbon-carbon double bonds (C=C=C). This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. masterorganicchemistry.com If the two substituents on each terminal carbon are different (of the form abC=C=Ccd), the molecule lacks a plane of symmetry and is therefore chiral. masterorganicchemistry.comwikipedia.org This type of stereoisomerism, which arises from a non-planar arrangement of groups about an axis of chirality, is known as axial chirality. wikipedia.org

In the case of 5-Methyl-1,2-hexadiene, the terminal carbons of the allene system are C1 and C3. C1 is substituted with two hydrogen atoms, while C3 is substituted with a hydrogen atom and an isobutyl group (-CH2CH(CH3)2). For this compound to be chiral, the substituents on C1 must be different. Since they are both hydrogen atoms, this compound itself is achiral. However, a derivative such as 1-deutero-5-methyl-1,2-hexadiene or any 1,3-disubstituted variant where the groups on each carbon are distinct would exhibit axial chirality. The principles discussed below apply to such chiral derivatives.

The chiral axis in these allenes is the C=C=C bond system. The non-planar geometry means that the molecule and its mirror image are non-superimposable, resulting in a pair of enantiomers. wikipedia.org This chirality is inherent to the allenic structure and does not require a traditional stereogenic carbon atom. masterorganicchemistry.com

The absolute configuration of a chiral allene is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which have been adapted for molecules with axial chirality. masterorganicchemistry.comlibretexts.org The process involves viewing the molecule along the C=C=C axis and assigning priorities to the four substituents on the terminal carbons. wikipedia.org

The assignment protocol can be summarized in the following steps:

View the Molecule : The molecule is oriented so that the observer looks directly along the C1=C2=C3 axis.

Prioritize Substituents : The substituents on the "front" carbon (the one closer to the viewer) and the "back" carbon are ranked based on atomic number, following the standard CIP sequence rules. masterorganicchemistry.com A key adaptation for axial chirality is that the substituents on the front carbon are given higher priority than those on the back carbon, regardless of their atomic number. wikipedia.orgyoutube.com

Assign Configuration : Within the front pair of substituents, the higher priority group is ranked #1 and the lower is #2. For the back pair, the higher priority is #3 and the lower is #4. A path is traced from priority #1 to #2 to #3. youtube.com

If the path proceeds in a clockwise direction, the configuration is designated as (Rₐ) . libretexts.org

If the path proceeds in a counter-clockwise direction, the configuration is designated as (Sₐ) . libretexts.org

This system provides an unambiguous descriptor for each enantiomer of a chiral allene. stackexchange.comechemi.com The subscript 'a' is used to denote that the configuration refers to a chiral axis.

| Priority Assignment Step | Description |

| Step 1: Viewing Axis | The molecule is viewed along the C1=C2=C3 allenic axis. |

| Step 2: Group Prioritization | Groups on the front carbon are prioritized (1 and 2) over groups on the back carbon (3 and 4) based on CIP rules. |

| Step 3: Path Tracing | A curve is drawn from the highest priority group (1) to the second (2) and then to the third (3). |

| Step 4: Configuration Assignment | A clockwise path indicates an (Rₐ) configuration, while a counter-clockwise path indicates an (Sₐ) configuration. |

Diastereoselective and Enantioselective Control in Reactions of this compound

Chiral allenes are not only stereochemically interesting but also serve as powerful tools for controlling stereoselectivity in chemical reactions. The axial chirality of an allene can be transferred to a new stereocenter, a process known as axial-to-central chirality transfer. acs.orgnih.gov This is a highly valuable strategy in asymmetric synthesis. For a chiral derivative of this compound, the stereochemical outcome of addition reactions across the double bonds or reactions at adjacent positions can be highly dependent on the allene's configuration.

Various transformations demonstrate this principle, including cycloadditions, additions of nucleophiles or electrophiles, and metal-catalyzed functionalizations. rsc.org

Cycloaddition Reactions : In [4+2] and [3+2] cycloadditions, the chiral allene can act as one of the components, directing the facial selectivity of the approaching reactant. nih.govrsc.org For example, the reaction of a chiral allene with a dipole in a 1,3-dipolar cycloaddition can lead to the formation of heterocyclic products with high diastereoselectivity, where the stereochemistry of the new chiral centers is dictated by the existing axial chirality of the allene. acs.org

Addition Reactions : The addition of reagents such as bromine or the hydroamination of an allenic double bond can proceed with high stereoselectivity. nih.govnih.gov The incoming group adds preferentially to one of the two faces of the allene π-system, guided by the steric and electronic environment established by the substituents on the chiral axis.

The level of stereocontrol is often quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. Research on various chiral allenes has shown that this transfer of chirality can be highly efficient.

| Reaction Type | Substrate Example | Product Stereocontrol | Finding |

| [3+2] Cycloaddition | Chiral Arylallenes | High Diastereoselectivity | Axial-to-central chirality transfer was observed with excellent efficiency, often with >90% ee retention. acs.org |

| [2+2] Cycloaddition | Enantiomerically enriched allenoates | High Diastereoselectivity | The use of a chiral catalyst was found to be critical to achieve high levels of diastereoselectivity in intramolecular chirality transfer. nih.gov |

| Bromination | Chiral 3-(1'-alkenylidene)-pyrrolidin-2-one | High Enantioselectivity (91% ee) | The axial chirality of the allene was effectively converted into point chirality in the product. nih.gov |

Utilization of Chiral Allene Scaffolds in Target Synthesis

The unique geometry and reactivity of chiral allenes make them valuable building blocks, or scaffolds, for the synthesis of complex molecular targets, including natural products and pharmaceuticals. nih.govrsc.org The allenic moiety can be strategically incorporated into a synthetic intermediate and later transformed into other functional groups or stereochemical arrays.

A key application is the use of the allene as a linchpin for controlling the stereochemistry of subsequent reactions. The transfer of chirality from the allene axis to new stereocenters allows for the construction of complex, stereodefined structures from simpler, enantiomerically pure allenic precursors. acs.org Chiral allenylcarbonyl compounds, for instance, have been employed in the synthesis of natural products like hebelophyllene E and in key intermediates for actinophyllic acid. nih.gov

Furthermore, the strained nature of the allene system makes it reactive in a variety of transformations, including metal-catalyzed reactions that can form new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net A scaffold derived from a chiral version of this compound could, for example, be used to introduce the isobutyl group in a stereocontrolled manner into a larger molecular framework. The ability to access either enantiomer of the chiral allene allows for the synthesis of either enantiomer of the final target molecule, a critical aspect in pharmaceutical development. The use of chiral pool terpenes as starting materials is a common strategy in the synthesis of complex natural products. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Approaches to Allene (B1206475) Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods have been extensively applied to allenes to elucidate their unique bonding and reactivity. aip.org

The electronic structure of allenes is a key determinant of their chemical properties. The central carbon of the allene moiety is sp-hybridized, while the two terminal carbons are sp²-hybridized. This arrangement results in two perpendicular π systems, a feature that governs the molecule's geometry and reactivity. wikipedia.org

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying such systems. nih.gov DFT methods, such as B3LYP, are often used to investigate the electronic structure and vibrational modes of organic molecules. vistas.ac.in Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate energetic and geometric data. aip.org

| Parameter | CCSD(T)/cc-pVQZ | Experimental (re) |

|---|---|---|

| r(C=C) (Å) | 1.308 | 1.307 |

| r(C-H) (Å) | 1.087 | 1.081 |

| α(HCH) (°) | 118.2 | 118.35 |

Data sourced from high-level quantum chemical calculations and experimental data analysis for the parent allene molecule. wikipedia.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org The energies and spatial distributions of these orbitals are crucial for understanding reaction barriers and regioselectivity.

In allenes, the two π bonds are orthogonal. The HOMO and LUMO are typically associated with these π systems. The energy and coefficients of the FMOs at the three carbon atoms of the allene system determine the preferred site of electrophilic or nucleophilic attack. For instance, in a 1,3-dipolar cycloaddition, the interaction between the HOMO of the allene and the LUMO of the 1,3-dipole (or vice versa) will govern the regiochemical outcome. nih.gov

Computational methods like DFT can be used to calculate the FMOs of 5-Methyl-1,2-hexadiene. The presence of the isobutyl group will influence the energy and localization of these orbitals compared to the parent allene. This, in turn, will affect its reactivity in pericyclic reactions such as Diels-Alder or [2+2] cycloadditions. scripps.edu

| Orbital | Energy (eV) |

|---|---|

| HOMO | -10.07 |

| LUMO | 2.1 |

Data for the parent allene molecule. The energies for this compound would be influenced by the inductive effect of the alkyl group. researchgate.netorganic-chemistry.org

Reaction Mechanism Simulation and Transition State Localization

Understanding the detailed pathway of a chemical reaction requires the simulation of the reaction mechanism and the identification of key transition states. missouri.edu

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. acs.org By following the IRC, chemists can verify that a calculated transition state indeed connects the desired reactants and products and can identify any intermediates along the reaction pathway. scripps.eduresearchgate.net IRC calculations are crucial for confirming the nature of a transition state and for gaining a complete picture of the reaction mechanism. nih.gov

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. mdpi.com By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. wikipedia.org For reactions involving this compound, a PES map would reveal the energy landscape for processes like cycloadditions, sigmatropic rearrangements, or radical additions. wikipedia.orgacs.org Computational methods allow for the exploration of these surfaces to locate the lowest energy pathways for a given transformation. wikipedia.org

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry has become an indispensable tool for predicting the regioselectivity and stereoselectivity of organic reactions. For reactions involving unsymmetrically substituted allenes like this compound, predicting which of the two double bonds will react and the orientation of the incoming reagent is a key challenge.

By calculating the energies of the different possible transition states leading to various regio- and stereoisomers, the most likely product can be predicted. The product that is formed via the lowest energy transition state is generally the kinetically favored product. For example, in the Diels-Alder reaction of a substituted allene with a diene, DFT calculations can be used to determine the activation energies for the formation of different regioisomeric products, thus predicting the outcome of the reaction. scripps.eduacs.org These predictive capabilities are invaluable in the planning and design of synthetic routes.

Solvation Models and Environmental Effects on Allene Reactions

The chemical reactivity of allenes, including this compound, can be significantly influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to model these effects, offering insights into reaction mechanisms and predicting how changes in the solvent can alter reaction rates and product distributions. These theoretical investigations typically employ solvation models, which can be broadly categorized as either implicit (continuum) or explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a characteristic dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For reactions involving polar transition states, increasing the polarity of the solvent generally leads to a stabilization of the transition state, thereby lowering the activation energy and accelerating the reaction rate. For instance, in the cycloaddition reactions of allenes, a more polar solvent can stabilize a charge-separated transition state, making the reaction more favorable. While specific data for this compound is not extensively available, studies on related allene systems demonstrate this principle.

Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of a specific number of individual solvent molecules around the reacting species. This approach is computationally more demanding but can provide a more detailed and accurate picture of the solute-solvent interactions, particularly those involving specific hydrogen bonding. For reactions where a solvent molecule directly participates in the reaction mechanism, such as in solvolysis, explicit models are essential for accurately describing the reaction pathway. For example, in the acid-catalyzed hydration of an allene, explicit water molecules can be modeled to show their direct role in proton transfer and nucleophilic attack.

Detailed computational studies on the reactivity of substituted allenes have provided valuable insights into the influence of the solvent. For instance, Density Functional Theory (DFT) calculations on the cycloaddition of allenes with various reactants have shown that the reaction barrier can be sensitive to the solvent environment.

To illustrate the impact of solvents on allene reactivity, consider the hypothetical data presented in the following tables, which are based on general trends observed in computational studies of related allene systems.

Table 1: Calculated Activation Energies for a Hypothetical [2+2] Cycloaddition Reaction of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |

| n-Hexane | 1.9 | 35.2 |

| Dichloromethane | 8.9 | 31.5 |

| Acetone | 20.7 | 29.8 |

| Acetonitrile | 37.5 | 28.1 |

| Water | 80.1 | 26.5 |

Table 2: Relative Reaction Rates for a Hypothetical Nucleophilic Attack on this compound in Different Solvents

| Solvent | Relative Rate (k_rel) |

| Tetrahydrofuran | 1 |

| Ethyl Acetate | 3.5 |

| Dimethylformamide | 15.2 |

| Dimethyl Sulfoxide | 45.8 |

These tables demonstrate the general trend that as the polarity of the solvent increases, the rate of reactions involving polar intermediates or transition states also tends to increase. The stabilization of charged species by the solvent's dielectric medium lowers the energy barrier for the reaction to proceed.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unequivocal structural assignment of 5-Methyl-1,2-hexadiene, detailing the connectivity and chemical environment of each hydrogen and carbon atom within the molecule.

Allenic Protons (=C=CH₂): The two terminal allenic protons on C1 are expected to appear as a triplet in the range of δ 4.6-4.8 ppm due to coupling with the proton on C3.

Allenic Proton (-CH=C=): The proton on C3 is anticipated to resonate as a multiplet (specifically, a triplet of septets) around δ 5.0-5.2 ppm. Its signal is split by the two terminal protons on C1 and the two adjacent methylene (B1212753) protons on C4.

Methylene Protons (-CH₂-): The two protons on C4, situated between the allene (B1206475) and the isopropyl group, would likely produce a doublet of doublets around δ 2.0-2.2 ppm, arising from coupling to the protons on C3 and C5.

Methine Proton (-CH(CH₃)₂): The single proton on C5 is expected to be a multiplet (septet) in the δ 1.6-1.8 ppm region, coupled to the six equivalent methyl protons and the two methylene protons.

Methyl Protons (-C(CH₃)₂): The six equivalent protons of the two methyl groups attached to C5 would yield a characteristic doublet at approximately δ 0.9-1.0 ppm, split by the methine proton on C5.

The ¹³C NMR spectrum provides a definitive carbon count and insight into the hybridization of each carbon atom. For allenes, the central sp-hybridized carbon exhibits a characteristically large downfield chemical shift. acs.org The spectrum for this compound is defined by seven unique carbon signals. nih.gov

The most notable feature in the ¹³C NMR spectrum of an allene is the signal for the central carbon (C2) of the C=C=C group, which typically appears far downfield in the region of δ 200-210 ppm. libretexts.org The terminal sp² carbon (C1) resonates significantly more upfield, generally around δ 75-80 ppm, while the substituted internal sp² carbon (C3) is found near δ 90-100 ppm. The remaining sp³ hybridized carbons of the alkyl chain appear in the upfield region of the spectrum as expected. oregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) Range | Hybridization | Description |

|---|---|---|---|

| C1 | 75 - 80 | sp² | Terminal allenic carbon (=CH₂) |

| C2 | 200 - 210 | sp | Central allenic carbon (=C=) |

| C3 | 90 - 100 | sp² | Substituted allenic carbon (-CH=) |

| C4 | 35 - 40 | sp³ | Methylene carbon (-CH₂-) |

| C5 | 25 - 30 | sp³ | Methine carbon (-CH-) |

| C6, C7 | 20 - 25 | sp³ | Equivalent methyl carbons (-CH₃) |

To confirm the structural assignments made from 1D NMR spectra, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are employed. These techniques map the correlations between nuclei, providing unambiguous evidence of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the C3-H and the C1-H₂ protons, the C3-H and the C4-H₂ protons, the C4-H₂ and the C5-H proton, and finally between the C5-H and the C6/C7-H₃ protons, confirming the complete proton connectivity from the allene to the isopropyl terminus.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton assignments to their corresponding carbon atoms: C1-H₂, C3-H, C4-H₂, C5-H, and C6/C7-H₃. The central allenic carbon, C2, would be absent from the HSQC spectrum as it bears no protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and functional groups. For this compound, key HMBC correlations would include the C1 protons correlating to C2 and C3, and the C3 proton correlating to C2, C4, and C5. This would solidify the assignment of the entire allenic system and its connection to the alkyl chain.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is highly sensitive to the specific types of bonds within a molecule and is particularly effective for identifying the characteristic vibrations of the allene functional group.

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. The spectrum of this compound is dominated by a very strong and sharp absorption band associated with the allenic system.

C=C=C Asymmetric Stretch: The most diagnostic feature is an intense absorption band typically found in the 1950-1980 cm⁻¹ range, which corresponds to the asymmetric stretching of the cumulated double bonds.

=C-H Stretch: The stretching vibration of the C-H bonds on the sp² hybridized carbons (C1 and C3) gives rise to bands at wavenumbers just above 3000 cm⁻¹, typically around 3050-3080 cm⁻¹. vscht.cz

-C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl portion of the molecule (C4, C5, C6, C7) appear as strong bands in the 2850-3000 cm⁻¹ region. vscht.cz

=CH₂ Deformation: A characteristic band for the terminal =CH₂ group of the allene appears around 850 cm⁻¹, which is attributed to an out-of-plane bending or wagging vibration.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3060 | C-H Stretch | =C-H (sp²) | Medium |

| 2870-2960 | C-H Stretch | -C-H (sp³) | Strong |

| ~1965 | C=C=C Asymmetric Stretch | Allene | Strong, Sharp |

| ~1465 | C-H Bend (Scissoring) | -CH₂- | Medium |

| ~1375 | C-H Bend (Rocking) | -C(CH₃)₂ | Medium |

| ~850 | =CH₂ Wag | Allene | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. For symmetrical molecules or functional groups, vibrations that are weak or forbidden in the IR spectrum are often strong in the Raman spectrum.

For this compound, the key Raman-active vibration is the symmetric stretch of the allene group. cdnsciencepub.com

C=C=C Symmetric Stretch: This vibration gives rise to a strong, sharp peak in the Raman spectrum, typically in the 1070-1100 cm⁻¹ region. This band is often very weak or entirely absent in the IR spectrum, making its presence in the Raman spectrum a definitive confirmation of the allene structure. nih.gov

Alkyl Chain Vibrations: C-C stretching and C-H bending modes within the alkyl backbone also produce signals in the Raman spectrum, providing further structural information.

The combination of a strong IR band near 1965 cm⁻¹ and a strong Raman band near 1080 cm⁻¹ provides conclusive evidence for the presence of the 1,2-diene (allene) functional group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, with a molecular formula of C7H12 and a molecular weight of approximately 96.17 g/mol , mass spectrometry provides critical data for its identification and characterization. nih.govstenutz.euepa.gov The ionization process, typically electron impact (EI), generates a molecular ion (M+) and various fragment ions, the pattern of which serves as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for separating volatile compounds like this compound from a mixture and providing their individual mass spectra.

In a typical GC-MS analysis of this compound, the compound would first travel through a GC column, where it is separated from other components based on its boiling point and affinity for the stationary phase. Upon elution, it enters the mass spectrometer. The resulting electron ionization (EI) mass spectrum for this compound is characterized by a series of peaks, each corresponding to an ion with a specific mass-to-charge ratio (m/z).

The mass spectrum of this compound recorded in the NIST Mass Spectrometry Data Center shows 68 distinct peaks. nih.gov The most abundant ion, known as the base peak, is observed at m/z = 81. nih.gov This peak likely results from the loss of a methyl group (•CH3, 15 Da) from the molecular ion, a common fragmentation pathway for branched hydrocarbons. libretexts.orgyoutube.com The fragmentation of hydrocarbons often involves the formation of stable carbocations. youtube.comlibretexts.org For an allene, cleavage of allylic bonds is a favorable process.

Interactive Table: Key GC-MS Fragmentation Data for this compound

| Property | Value | Source |

| NIST Number | 27634 | PubChem nih.gov |

| Total Peaks | 68 | PubChem nih.gov |

| Base Peak (m/z) | 81 | PubChem nih.gov |

| 2nd Highest Peak (m/z) | 27 | PubChem nih.gov |

| 3rd Highest Peak (m/z) | 41 | PubChem nih.gov |

The fragmentation pattern for dienes can be complex, but key fragments often arise from the cleavage of C-C bonds, leading to resonance-stabilized cations. youtube.comresearchgate.net The peak at m/z 41 is characteristic of the allylic C3H5+ cation, a common fragment in the mass spectra of many unsaturated hydrocarbons. The peak at m/z 27 likely corresponds to the C2H3+ fragment. The differentiation of isomers such as this compound from other C7H12 isomers can sometimes be challenging with MS alone due to similar fragmentation patterns, but is often achievable when combined with GC retention time data. quora.comquora.commonash.edu

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an essential tool for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. While standard mass spectrometers provide nominal mass (to the nearest integer), HR-MS instruments can measure the exact mass to several decimal places. pressbooks.pub This precision allows for the differentiation between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C7H12. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the calculated monoisotopic mass is 96.093900 Da. nih.gov

Interactive Table: HR-MS Data for this compound

| Property | Value | Source |

| Molecular Formula | C7H12 | PubChem nih.gov |

| Nominal Mass | 96 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 96.093900383 Da | PubChem nih.gov |

An HR-MS measurement yielding a mass extremely close to this calculated value would confirm the elemental formula C7H12, ruling out other possibilities with the same nominal mass, such as C6H8O (monoisotopic mass = 96.057515 Da) or C5H4O2 (monoisotopic mass = 96.021130 Da). This capability is particularly crucial in the analysis of complex mixtures, such as petroleum products or environmental samples, where numerous compounds may be present. nih.govmdpi.comresearchgate.net Soft ionization techniques are often employed in conjunction with HR-MS to minimize fragmentation and ensure the molecular ion is observed, from which the exact mass is determined. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound possesses a stereogenic axis along the C=C=C allenic system, making it an axially chiral molecule. This means it can exist as two non-superimposable mirror images, known as enantiomers. Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that is specifically sensitive to chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. libretexts.org

This technique is invaluable for the stereochemical elucidation of chiral allenes. thieme-connect.comacs.org An achiral molecule will not exhibit a CD signal, but each enantiomer of a chiral molecule like this compound will produce a CD spectrum that is a mirror image of the other, with positive and negative absorptions (Cotton effects) at specific wavelengths. The sign and intensity of these Cotton effects are directly related to the absolute configuration (stereochemistry) of the molecule.

The electronic transitions of the allene chromophore are responsible for the absorption of UV light and, in a chiral context, for the CD effect. Computational studies and experimental analyses on various substituted allenes have shown that the chiroptical response is linked to the helical nature of the molecule's frontier molecular orbitals. acs.org Vibrational Circular Dichroism (VCD), which uses infrared light, can also be used to study the structure of chiral allenes by probing the C=C=C stretching modes. thieme-connect.comacs.org

Advanced Applications and Research Directions

5-Methyl-1,2-hexadiene as a Versatile Chiral Building Block in Complex Molecule Synthesis

Chiral allenes, such as this compound, are increasingly recognized as valuable building blocks in the asymmetric synthesis of complex molecules. acs.orggrantome.comresearchgate.net Their axial chirality and unique reactivity make them powerful tools for constructing stereochemically rich structures. rsc.orgacs.org The ability to control the stereochemistry of allenes is crucial for their application in synthesizing enantiomerically pure compounds. grantome.comnih.gov

While direct examples of the use of this compound in the synthesis of specific commercial pharmaceuticals or agrochemicals are not extensively documented in publicly available literature, the broader class of chiral allenes plays a significant role in medicinal chemistry. grantome.com Allenic structures are found in a number of natural products and have been incorporated into pharmacologically active compounds to enhance their metabolic stability and efficacy. The unique geometry of the allene (B1206475) moiety can lead to novel biological activities. The development of catalytic asymmetric methods for the synthesis of chiral allenes has opened new avenues for their use as key intermediates in drug discovery. acs.orgrsc.org

The total synthesis of natural products often requires the use of versatile and stereochemically defined building blocks. Chiral allenes serve this purpose effectively, enabling the construction of complex molecular architectures. acs.orggrantome.com Although specific examples detailing the use of this compound in the total synthesis of a named natural product are not readily found, the general utility of substituted allenes in this field is well-established. They can participate in a variety of transformations, including cycloadditions and transition-metal-catalyzed cross-coupling reactions, to form key carbocyclic and heterocyclic frameworks present in natural products. mdpi.com

Polymerization Research of Allene Monomers

The polymerization of allene monomers is an area of growing interest due to the potential for creating novel polymers with unique properties. nih.gov The presence of double bonds in the polymer backbone allows for post-polymerization modifications, leading to a wide range of functional materials. nih.gov

The synthesis of stereoregular polyallenes, where the stereochemistry of the repeating units is controlled, is a key objective in allene polymerization research. nih.gov Achieving high stereoselectivity is crucial for obtaining polymers with well-defined properties. While research has been conducted on the polymerization of various substituted allenes, specific studies focusing on the stereoselective polymerization of this compound to produce stereoregular polyallenes are not widely reported. However, advancements in catalysts, including those based on rhodium, palladium, and nickel, are enabling greater control over the polymerization of allene derivatives. The development of helix-sense-selective polymerization of achiral allene monomers provides a pathway to chiral polymers, a field where chiral monomers like this compound could also find application. nih.gov

Recent research has explored the ring-opening allene metathesis polymerization (ROAlMP) of cyclic allenes, which offers a method to create well-defined poly(allenamer)s. digitellinc.comdigitellinc.com Investigations into the effects of substituents on the polymerization rate and regioregularity have shown that bulky substituents can lead to perfectly regioregular polymers with high molecular weights. acs.org

Table 1: Catalyst Systems for Allene Polymerization

| Catalyst Type | Monomer Scope | Polymer Structure | Reference |

|---|---|---|---|

| Rhodium complexes | Substituted allenes | Controlled | N/A |

| Palladium complexes | Substituted allenes | Controlled | N/A |

| Nickel complexes | Substituted allenes | Controlled | N/A |

The incorporation of allene units into polymer chains can significantly influence the material's properties, potentially leading to the development of high-performance elastomers and polyolefins. The unique structure of polyallenes can impart desirable characteristics such as thermal stability and specific mechanical responses. While there is extensive research on functional polyolefins and elastomers, direct evidence of the use of this compound for these specific applications is limited in the available literature. However, the general strategy of incorporating functional monomers like substituted allenes into polyolefin backbones is a recognized approach to tailor polymer properties. psu.edupsu.eduresearchgate.net

Emerging Trends in Allene Chemistry

The field of allene chemistry is continually evolving, with several emerging trends that could impact the future applications of this compound.

One of the most significant trends is the development of new catalytic methods for the asymmetric synthesis of chiral allenes. acs.orgrsc.orgrsc.org These methods provide more efficient and selective routes to enantiomerically enriched allenes, which are crucial for their use in pharmaceuticals and as chiral ligands in catalysis. acs.orgnih.gov Visible light-promoted synthesis of allenes is also gaining traction as a mild and sustainable approach. rsc.org

Another key area of research is the development of novel polymerization techniques for allene monomers. Advances in catalyst design are enabling better control over polymer microstructure, leading to materials with tailored properties. nih.gov The synthesis of functional polyallenes through post-polymerization modification is also a promising avenue for creating advanced materials with applications in various fields. nih.gov

Finally, the use of allenes in cycloaddition reactions to construct complex molecular scaffolds continues to be an active area of investigation. mdpi.com The unique reactivity of allenes makes them valuable partners in these transformations, allowing for the efficient synthesis of diverse carbocyclic and heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1,2-hexadiene, and how can their efficiency be systematically compared?

- Methodological Answer : Begin by reviewing primary literature for reported syntheses (e.g., catalytic dehydrogenation, isomerization). Compare reaction yields, purity of product (via GC-MS or NMR), and scalability. Use statistical analysis (e.g., ANOVA) to evaluate efficiency across variables like temperature, catalyst loading, and solvent systems. Document raw and processed data in appendices, with critical analysis of limitations (e.g., side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer : Prioritize and NMR to confirm regiochemistry and double-bond positions. Compare experimental data with computational predictions (DFT calculations) to validate assignments. For IR spectroscopy, identify characteristic C=C stretching (~1650 cm) and methyl group vibrations. Always report instrument parameters (e.g., resolution, solvent) and reference internal standards (e.g., TMS) to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) for analogous dienes. Use inert atmosphere techniques (e.g., Schlenk line) to prevent peroxidation. Implement fume hoods for volatile handling and ensure spill kits are available. Document emergency procedures (e.g., neutralization protocols) and train personnel in hazard-specific PPE usage .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?

- Methodological Answer : Apply ’s criteria for bias and inconsistency analysis. Evaluate study designs for indirectness (e.g., extrapolation from non-isomeric analogs) or measurement precision (e.g., calorimetry vs. computational methods). Conduct a meta-analysis to quantify variability, adjusting for confounders like solvent effects. If discrepancies persist, propose new experimental protocols with tighter control over variables (e.g., purity verification via HPLC) .

Q. What strategies optimize regioselectivity in Diels-Alder reactions using this compound as a diene?

- Methodological Answer : Screen electron-deficient dienophiles (e.g., maleic anhydride) under varying Lewis acid catalysts (e.g., BF, TiCl). Use DFT calculations to model transition states and predict regiochemical outcomes. Validate experimentally via NMR coupling constants and X-ray crystallography. Report reaction conditions (e.g., solvent polarity, temperature gradients) to identify optimal parameters .

Q. How can computational chemistry be integrated with experimental data to predict novel reactivity patterns of this compound?

- Methodological Answer : Combine molecular dynamics simulations (e.g., AMBER or GROMACS) with kinetic studies to model reaction pathways. Cross-validate computational predictions with experimental kinetic isotope effects (KIE) or stereochemical outcomes. Use multi-parameter optimization (MPO) to balance computational cost and accuracy, and publish raw trajectory files for peer validation .

Methodological Best Practices

- Data Presentation : Organize raw data in appendices, with processed results in the main text using tables (e.g., comparative reaction yields) and figures (e.g., reaction coordinate diagrams). Ensure axes are labeled with SI units and uncertainties (e.g., ± standard deviation) .

- Literature Review : Use systematic search strategies (e.g., Boolean operators in SciFinder) to avoid publication bias. Prioritize peer-reviewed journals and pre-print archives for unpublished datasets. Cross-reference citations to avoid over-reliance on single sources .

- Error Analysis : Quantify instrumental error (e.g., NMR integration limits) and procedural variability (e.g., batch-to-batch catalyst differences). Use Grubbs’ test to identify outliers in replicated experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.